4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Polymorphism and Crystal Growth
Research on aromatic sulfonamides with fluorine groups, such as 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, highlights the impact of fluorine substitutions on polymorphism. Fluorinated sulfonamides exhibit polymorphs or pseudopolymorphs due to the influence of fluorine, revealing unique crystalline forms and stability through differential scanning calorimetry. The incorporation of fluorine facilitates diverse molecular interactions, leading to varied crystalline architectures, significant for pharmaceutical formulations and material science applications (Terada et al., 2012).
Bioactivity and Medicinal Chemistry
Studies on substituted benzenesulfonamides delve into their cytotoxicity and potential as carbonic anhydrase inhibitors, relevant in therapeutic interventions for conditions like glaucoma, edema, and certain neurological disorders. The structural variations, including the fluorine atom, contribute to their bioactive properties, underlining the significance of this compound in developing novel inhibitors with enhanced selectivity and potency (Gul et al., 2016).
Fluorination Chemistry
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide showcases the advancements in enantioselective fluorination, pivotal for synthesizing fluorinated organic compounds. This research contributes to the understanding of how sterically demanding fluorinating agents, like this compound derivatives, can improve product selectivity in chemical syntheses, benefiting pharmaceutical development and organic chemistry (Yasui et al., 2011).
Synthetic Applications and Metalation
Explorations into metalated sulfonamides underscore their utility as Directed Metalation Groups (DMG), facilitating the synthesis of complex molecules. The reactivity of this compound in metalation reactions opens new avenues for constructing heterocyclic compounds, demonstrating the compound's versatility in organic synthesis and potential in drug discovery (Familoni, 2002).
COX-2 Inhibition and Anti-inflammatory Applications
The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties reveal their selective inhibition of cyclooxygenase-2 (COX-2), significant for developing new anti-inflammatory drugs. The fluorination on the benzenesulfonamide moiety enhances COX-2 selectivity, showcasing this compound's potential in creating effective COX-2 inhibitors for conditions like arthritis and pain management (Pal et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKZEGEBUZEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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